Crystallographically Validated Binding Mode vs. Simple Phenethylamines in Fragment Screening
2-(1H-imidazol-2-yl)-1-phenylethan-1-amine demonstrated a defined, experimentally resolved binding pose within the Aar2/RNaseH protein-protein interface, identified through large-scale crystallographic fragment screening. The compound, designated fragment P03B02 from the F2X-Universal Library, was one of 269 hits across 10 distinct binding sites on the Prp8 RNaseH/Aar2 complex [1]. This provides direct structural evidence of target engagement, a differentiation not available for simpler phenylethylamine analogs that lack the imidazole moiety required for this specific interaction.
| Evidence Dimension | Crystallographic Binding Mode Validation |
|---|---|
| Target Compound Data | Defined electron density and binding pose within Aar2/RNaseH complex; part of 269 hits identified in fragment screen [1] |
| Comparator Or Baseline | Phenylethylamine (PEA) scaffold: No reported crystallographic binding data for this specific protein complex; lacks imidazole group for potential metal coordination/hydrogen bonding |
| Quantified Difference | Qualitative structural evidence of binding vs. no evidence of binding in this assay system |
| Conditions | X-ray crystallography; Prp8 RNaseH-like domain / Aar2 complex (Saccharomyces cerevisiae); F2X-Universal Fragment Library screening |
Why This Matters
For researchers conducting fragment-based lead discovery, having a fragment with a validated binding pose significantly reduces downstream optimization time and cost compared to unvalidated scaffolds.
- [1] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. Journal of Medicinal Chemistry, 65(21), 14630–14641. View Source
